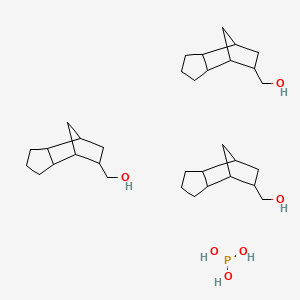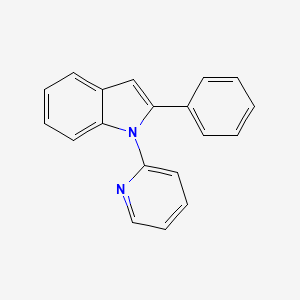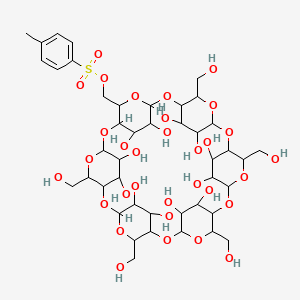
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds The modification involves the substitution of a hydroxyl group at the 6th position of one of the glucose units with a p-toluenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin typically involves the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure selective substitution at the 6th position . The reaction can be represented as follows:
Alpha-cyclodextrin+p-toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions include various functionalized cyclodextrin derivatives, which can be tailored for specific applications .
Scientific Research Applications
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Employed in the study of molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of novel materials and as a stabilizer for certain formulations.
Mechanism of Action
The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The p-toluenesulfonyl group enhances the compound’s hydrophobicity, allowing it to interact more effectively with hydrophobic guest molecules. This interaction can stabilize the guest molecule and improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin
- Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin
- Mono-6-O-(p-toluenesulfonyl)-delta-cyclodextrin
Uniqueness
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin is unique due to its specific ring size and the position of the p-toluenesulfonyl group. This unique structure allows it to form inclusion complexes with a different range of guest molecules compared to its beta and gamma counterparts .
Properties
IUPAC Name |
[31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQITQMHQNGIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O32S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1127.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
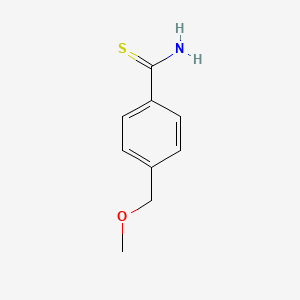
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
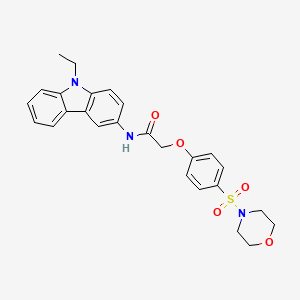
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
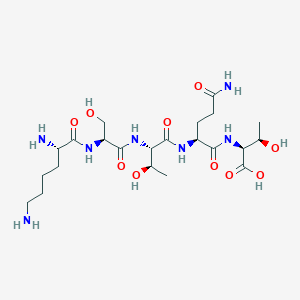
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
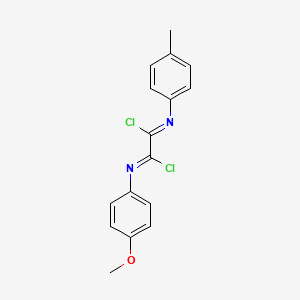
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
